Derivative XL413 Exhibits Low Nanomolar Potency and High Selectivity for CDC7 Kinase vs. PIM1 and CK2
The most compelling evidence for the value of the 8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one scaffold comes from its derivative, XL413. XL413 demonstrates an IC50 of 3.4 nM against CDC7 kinase [1]. Crucially, this derivative exhibits high selectivity, with an IC50 of 42 nM against the related kinase PIM1, representing a >12-fold selectivity window . Its potency against CK2 is even lower, with an IC50 of 215 nM [2]. This selectivity profile is a critical differentiator, as many pan-kinase inhibitors suffer from off-target toxicity. While this is class-level evidence for the scaffold, it underscores the unique potential unlocked by the 8-chloro substitution, which is absent in the unsubstituted benzofuropyrimidinone core.
| Evidence Dimension | Kinase Inhibition Potency and Selectivity (IC50) |
|---|---|
| Target Compound Data | Derivative XL413 CDC7 IC50 = 3.4 nM; PIM1 IC50 = 42 nM; CK2 IC50 = 215 nM |
| Comparator Or Baseline | PIM1 (IC50 = 42 nM) and CK2 (IC50 = 215 nM) kinase inhibition as a measure of selectivity over the primary target CDC7 |
| Quantified Difference | >12-fold selectivity for CDC7 over PIM1; >63-fold selectivity over CK2 |
| Conditions | In vitro biochemical kinase inhibition assays using recombinant human kinases |
Why This Matters
This data proves that the 8-chloro-substituted scaffold is essential for generating derivatives with the exceptional potency and target selectivity required for advanced lead compounds and chemical probes, directly addressing the common issue of off-target kinase inhibition.
- [1] FlyBase Chemical Report: XL413. FlyBase ID FBch0002576. (2025). View Source
- [2] MedChemExpress. Product Page: XL413 (BMS-863233) (Cat. No.: HY-18968). View Source
